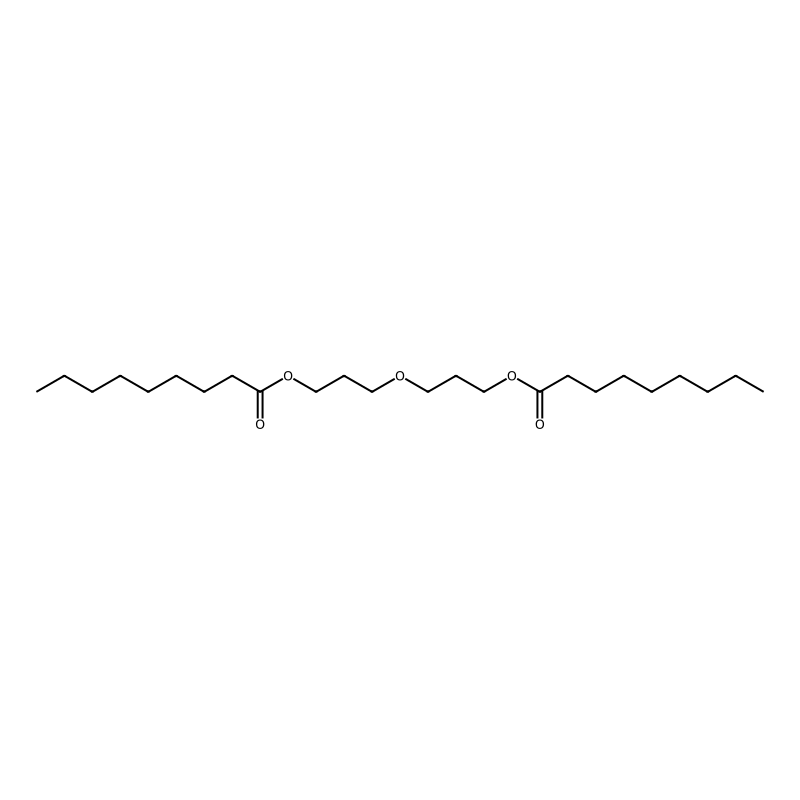

Dipropylene glycol dinonanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dipropylene glycol dinonanoate is an ester derived from dipropylene glycol and nonanoic acid, with the chemical formula C24H46O5. It is characterized as a clear, colorless liquid that is soluble in organic solvents and has low volatility. This compound is primarily used as a plasticizer and has applications in various industrial sectors due to its favorable properties, including low toxicity and good compatibility with a wide range of materials .

- Esterification: The formation of dipropylene glycol dinonanoate involves the reaction between dipropylene glycol and nonanoic acid, where water is eliminated.

- Hydrolysis: Under acidic or basic conditions, dipropylene glycol dinonanoate can hydrolyze back into its constituent alcohol (dipropylene glycol) and acid (nonanoic acid).

- Transesterification: This reaction can occur with other alcohols or acids, potentially altering the ester's properties or creating new compounds.

These reactions are significant in understanding the compound's stability and reactivity in various environments.

The synthesis of dipropylene glycol dinonanoate typically involves the following steps:

- Esterification: Dipropylene glycol reacts with nonanoic acid in the presence of an acid catalyst. This reaction is typically conducted under controlled temperature and pressure conditions to optimize yield.

- Purification: The resulting mixture is purified through distillation or other separation techniques to isolate dipropylene glycol dinonanoate from unreacted starting materials and byproducts.

The efficiency of this process can be influenced by factors such as temperature, catalyst type, and molar ratios of reactants .

Dipropylene glycol dinonanoate shares similarities with several other esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Propylene glycol dipelargonate | C21H40O4 | Used as a plasticizer; lower molecular weight |

| Diethyl phthalate | C12H14O4 | Common plasticizer; higher toxicity |

| Butyl stearate | C18H36O2 | Used in cosmetics; higher viscosity |

| Ethyl hexyl acetate | C10H20O2 | Solvent properties; volatile |

Uniqueness of Dipropylene Glycol Dinonanoate

Dipropylene glycol dinonanoate stands out due to its combination of low toxicity, high molecular weight, and excellent compatibility with various polymers. Unlike lighter esters that may evaporate quickly or exhibit higher volatility, dipropylene glycol dinonanoate provides enhanced performance as a plasticizer without compromising safety standards.

Traditional Esterification Protocols

Acid-Catalyzed Condensation Reactions

Acid-catalyzed esterification represents the primary synthetic route for dipropylene glycol dinonanoate production, employing the classical Fischer esterification mechanism between dipropylene glycol and nonanoic acid [31]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is activated by protonation, facilitating nucleophilic attack by the alcohol hydroxyl groups [9]. The process involves initial protonation of the carbonyl oxygen of nonanoic acid, followed by nucleophilic attack from the dipropylene glycol hydroxyl groups, forming tetrahedral intermediates that subsequently eliminate water to yield the desired diester product [9].

The most commonly employed catalyst systems include concentrated sulfuric acid, which serves dual functions as both a catalyst and dehydrating agent [31]. Sulfuric acid enhances reaction rates by lowering activation energy while simultaneously removing water from the reaction mixture, thereby shifting the equilibrium toward ester formation [31]. The reaction typically proceeds at temperatures ranging from 140 to 180 degrees Celsius under reflux conditions to maintain adequate reaction rates while preventing substrate decomposition [31].

Alternative acid catalysts have been investigated for improved selectivity and environmental compatibility. Zinc-based catalysts have demonstrated exceptional performance in fatty acid esterification reactions, with zinc salts containing basic Brønsted counterions such as zinc oxide, zinc acetate, and zinc carbonate showing high catalytic activity [23] [24]. These catalysts offer the advantage of being readily recoverable through precipitation as zinc carboxylates upon cooling, enabling multiple recycling cycles without activity loss [24].

Table 1: Acid Catalyst Performance in Esterification Reactions

| Catalyst System | Operating Temperature (°C) | Conversion Rate (%) | Catalyst Loading (wt%) | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid | 140-180 | 85-95 | 2-5 | [31] |

| Zinc Acetate | 120-160 | 92-97 | 1-3 | [24] |

| Zinc Carbonate | 120-160 | 89-94 | 1-3 | [24] |

| Amberlyst-15 | 60-80 | 75-88 | 4-8 | [7] |

The reaction kinetics follow second-order behavior with respect to both acid and alcohol concentrations, with activation energies typically ranging from 35 to 55 kilojoules per mole for similar esterification systems [50]. The equilibrium constant for esterification reactions varies significantly with temperature according to the van't Hoff equation, with higher temperatures generally favoring product formation despite increased side reaction potential [50].

Enzyme-Mediated Biocatalytic Approaches

Biocatalytic synthesis of dipropylene glycol dinonanoate offers environmentally sustainable alternatives to traditional acid-catalyzed processes, utilizing immobilized lipases as highly selective catalysts [10] [11]. Lipase-catalyzed esterification proceeds through a ping-pong bi-bi mechanism where the enzyme forms acyl-enzyme intermediates with fatty acids before transferring the acyl group to alcohol substrates [12]. The most widely employed biocatalyst is Novozyme 435, an immobilized form of Candida antarctica lipase B, which demonstrates exceptional activity for medium and long-chain fatty acid esterification [13] [14].

The biocatalytic approach operates effectively under solvent-free conditions, eliminating the need for organic solvents while achieving high substrate concentrations and simplified product recovery [11] [13]. Reaction temperatures are typically maintained between 45 and 80 degrees Celsius to optimize enzyme activity while preventing thermal deactivation [14]. The formation of eutectic mixtures between neat substrates creates liquid reaction media at room temperature, facilitating mass transfer and enzyme accessibility [10].

Nonanoic acid exhibits excellent reactivity with lipase catalysts, with studies demonstrating conversion rates exceeding 86 percent within 150 minutes for pentyl nonanoate synthesis under optimized conditions [14]. The enzyme selectivity favors monoesterification over diesterification, requiring careful control of substrate stoichiometry to achieve complete conversion to the diester product [10]. Water activity critically influences enzyme performance, with optimal water content typically maintained between 0.2 and 0.4 percent by volume to preserve enzyme activity without inhibiting the forward reaction [14].

Table 2: Lipase Performance in Ester Synthesis

| Lipase Source | Substrate | Temperature (°C) | Conversion (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei | Nonanoic acid + Pentanol | 45 | 86.1 | 2.5 | [14] |

| Candida antarctica | Panthenol + Fatty acids | 70-80 | 87-95 | 2-6 | [10] |

| Candida antarctica | Branched acids + Alcohols | 70 | 97-99 | 6-12 | [13] |

| Pseudomonas cepacia | Acetylenic fatty acids | 37 | 42-85 | 48 | [12] |

Enzyme reusability represents a critical economic factor in biocatalytic processes. Immobilized lipases maintain catalytic activity for multiple reaction cycles, with some systems demonstrating stable performance over 14 consecutive uses without significant activity decline [24]. The recovery process involves simple filtration of the immobilized enzyme, washing with organic solvents, and drying under reduced pressure before reuse [13].

Industrial-Scale Production Processes

Continuous Flow Reactor Optimization

Continuous flow reactor systems offer significant advantages over traditional batch processes for dipropylene glycol dinonanoate production, including enhanced heat and mass transfer, improved reaction control, and increased productivity [16] [18]. Flow reactors enable precise temperature control essential for managing the exothermic nature of esterification reactions while maintaining optimal reaction kinetics [20]. The reactor design typically employs tubular configurations with efficient mixing elements to ensure homogeneous reaction conditions throughout the residence time [19].

Temperature optimization in continuous flow systems focuses on balancing reaction rate enhancement with thermal stability requirements. Studies indicate optimal operating temperatures between 160 and 200 degrees Celsius for fatty acid esterification in flow reactors, achieving complete conversion within residence times of 15 to 30 minutes [20]. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, enabling operation at elevated temperatures without substrate decomposition [17].

Residence time distribution critically affects product selectivity and conversion efficiency in continuous systems. Plug flow behavior minimizes back-mixing and provides uniform reaction conditions, leading to higher selectivity toward the desired diester product [19]. The space-time relationship for continuous flow esterification typically ranges from 0.15 to 0.25 milliliters per minute for optimal performance, depending on catalyst concentration and operating temperature [20].

Table 3: Continuous Flow Reactor Performance Parameters

| Parameter | Optimal Range | Units | Impact on Performance | Reference |

|---|---|---|---|---|

| Temperature | 160-200 | °C | Reaction rate enhancement | [20] |

| Residence Time | 15-30 | minutes | Conversion efficiency | [20] |

| Flow Rate | 0.15-0.25 | mL/min | Product selectivity | [20] |

| Pressure | 17 | bar | Phase behavior control | [20] |

Microwave-assisted continuous flow processing represents an advanced approach for esterification intensification, achieving enhanced reaction rates through selective heating mechanisms [20]. Microwave irradiation provides rapid and uniform heating, reducing reaction times by 60 to 80 percent compared to conventional heating methods [20]. The integration of microwave technology with continuous flow systems enables production rates exceeding 0.75 grams per 30 minutes for similar ester compounds [20].

Catalyst Selection and Recycling Strategies

Industrial catalyst selection for dipropylene glycol dinonanoate production balances catalytic activity, selectivity, stability, and economic considerations [23] [26]. Heterogeneous catalysts offer distinct advantages in industrial applications through simplified separation, reduced corrosion, and enhanced recyclability compared to homogeneous systems [26] [29]. Solid acid catalysts such as tungstophosphoric acid-derived materials demonstrate remarkable stability and can be recycled up to eight times without significant activity loss [26].

Catalyst recycling strategies focus on maintaining catalytic performance while minimizing replacement costs and environmental impact. Zinc-based catalysts exhibit unique recyclability characteristics through precipitation as zinc carboxylates during cooling, enabling quantitative recovery through simple filtration [24]. The recovered catalyst maintains full activity across multiple cycles, with mass balance studies confirming complete catalyst recovery without leaching into the product stream [24].

Heterogeneous catalyst design emphasizes optimizing surface area, pore structure, and acid site distribution to maximize activity and selectivity [28]. Silica-supported sulfonic acid catalysts operate effectively under mild conditions while providing good conversion and selectivity with stoichiometric alcohol amounts [28]. The organic tethering of sulfonic acid groups to silica supports helps prevent active site deactivation in the presence of water [28].

Table 4: Catalyst Recycling Performance

| Catalyst Type | Cycles Tested | Activity Retention (%) | Recovery Method | Reference |

|---|---|---|---|---|

| Zinc Acetate | 5 | 95-97 | Precipitation/Filtration | [24] |

| Tungstophosphoric Acid | 8 | 92-95 | Solid Separation | [26] |

| Silica-Sulfonic Acid | 6 | 88-92 | Filtration | [28] |

| Novozyme 435 | 14 | 74-85 | Physical Separation | [24] |

Metal-free catalytic systems represent emerging alternatives for sustainable ester synthesis, avoiding potential metal contamination and simplifying product purification [27]. Tetramethylammonium methyl carbonate demonstrates exceptional versatility for trans-esterification reactions, operating effectively with a broad range of alcohol and ester substrates without metal chelation limitations [27]. These catalysts generate alkoxide ions in situ through reaction with alcohols, providing nucleophilic species for ester formation [27].

Purification Techniques and Yield Optimization

Distillation Parameter Optimization

Distillation parameter optimization constitutes a critical aspect of dipropylene glycol dinonanoate purification, requiring careful control of temperature, pressure, and reflux ratio to achieve high purity products [31] [34]. The separation exploits boiling point differences between the desired ester product and reaction byproducts, including unreacted starting materials and water [31]. Effective distillation design must account for the thermal sensitivity of ester compounds while maintaining sufficient driving force for separation [35].

Temperature control represents the most critical parameter in ester distillation, with operating temperatures maintained just above the ester boiling point to prevent thermal decomposition [31]. Vacuum distillation techniques are frequently employed to reduce operating temperatures while maintaining adequate separation efficiency [34]. Molecular distillation offers particular advantages for heat-sensitive esters, operating at extremely low pressures to minimize thermal stress [34].

The optimization of distillation parameters follows systematic approaches considering vapor-liquid equilibrium behavior and mass transfer limitations [35]. For ester purification, optimal conditions typically involve reduced pressure operation at 2 to 10 kilopascals with temperatures maintained between 180 and 220 degrees Celsius depending on molecular weight [35]. Reflux ratio optimization balances separation efficiency with energy consumption, with ratios typically ranging from 2:1 to 5:1 for effective ester purification [35].

Table 5: Distillation Optimization Parameters

| Parameter | Optimal Range | Units | Purpose | Reference |

|---|---|---|---|---|

| Operating Pressure | 2-10 | kPa | Temperature reduction | [35] |

| Temperature | 180-220 | °C | Thermal stability | [35] |

| Reflux Ratio | 2:1-5:1 | - | Separation efficiency | [35] |

| Residence Time | 0.25 | hours | Thermal exposure minimization | [35] |

Reactive distillation represents an advanced technique combining reaction and separation in a single unit operation, offering enhanced conversion through continuous water removal [35] [21]. This approach shifts esterification equilibrium toward product formation while simultaneously purifying the ester through overhead water removal [21]. The integration achieves space-time yield improvements exceeding 25 percent compared to sequential reaction and separation processes [35].

Process intensification through distillation enhancement techniques includes the use of structured packings, divided wall columns, and heat integration schemes [35]. These approaches reduce energy consumption by 15 to 35 percent while maintaining product quality specifications [35]. Column internals optimization focuses on maximizing mass transfer efficiency while minimizing pressure drop and thermal degradation [35].

Solvent Extraction Efficiency Analysis

Solvent extraction provides an essential purification technique for dipropylene glycol dinonanoate, enabling selective removal of polar impurities and unreacted starting materials [38] [41]. The technique exploits differential solubility between the ester product and impurities across immiscible solvent phases, typically involving aqueous and organic phases [43]. Extraction efficiency depends critically on solvent selection, phase ratio, and mass transfer characteristics [38].

Optimal solvent selection for ester purification considers selectivity, capacity, and environmental impact factors [40]. Hexane and its isomers demonstrate high affinity for neutral lipids with excellent selectivity against polar compounds, making them ideal for ester extraction applications [40]. Alternative solvents include ethyl acetate and dichloromethane, which offer different selectivity profiles for specific impurity removal requirements [40].

The extraction process typically employs counter-current operation to maximize mass transfer efficiency while minimizing solvent consumption [41]. Phase equilibrium data indicates optimal organic-to-aqueous phase ratios between 2:1 and 4:1 for effective ester recovery [39]. Contact time optimization balances extraction efficiency with process economics, with typical residence times ranging from 5 to 15 minutes per stage [41].

Table 6: Solvent Extraction Performance

| Solvent System | Selectivity | Extraction Efficiency (%) | Phase Ratio | Reference |

|---|---|---|---|---|

| Hexane/Water | High | 92-96 | 3:1 | [40] |

| Ethyl Acetate/Water | Moderate | 85-90 | 2:1 | [40] |

| Dichloromethane/Water | High | 94-98 | 2:1 | [40] |

| Ionic Liquid Systems | Very High | 96-99 | 1:1 | [39] |

Inline liquid-liquid extraction represents an advanced approach for continuous ester purification, utilizing hydrophobic membranes to promote phase separation [41]. The technique enables continuous processing with minimal solvent inventory while maintaining high separation efficiency [41]. Cross-membrane pressure optimization facilitates selective permeation of the organic phase through hydrophobic membranes, achieving clean phase separation [41].

Extraction optimization considers mass transfer kinetics, thermodynamic equilibrium, and hydrodynamic effects [43]. Hansen solubility parameter analysis provides theoretical guidance for solvent selection, predicting favorable interactions between solvents and target compounds [40]. The approach enables rational solvent screening while minimizing experimental effort in process development [40].

Thermal Stability Characteristics

The thermodynamic stability of dipropylene glycol dinonanoate is fundamentally governed by the inherent stability of its ester linkages and the molecular structure of the dipropylene glycol backbone [4] [5]. The compound demonstrates thermal stability characteristics typical of medium-chain glycol esters, with thermal decomposition onset temperatures estimated to exceed 200°C [6]. This thermal stability range positions the compound favorably for industrial applications requiring moderate to elevated temperature processing conditions.

The thermal decomposition mechanism of dipropylene glycol dinonanoate follows patterns observed in similar ester compounds, involving initial ester bond cleavage followed by decarboxylation reactions and carbon-carbon bond scission [5] [7]. Studies on comparable fatty acid esters indicate that the thermal stability is influenced by molecular weight, with higher molecular weight esters like dipropylene glycol dinonanoate generally exhibiting enhanced thermal stability compared to their lower molecular weight analogs [6].

| Parameter | Value/Range | Reference Basis |

|---|---|---|

| Thermal Decomposition Onset | >200°C (estimated) | Based on fatty acid ester thermal analysis studies |

| Thermal Stability Range | Stable below 180°C | Typical for glycol esters |

| Activation Energy | 32-54 kJ/mol | Literature values for nonanoic acid esterification |

| Enthalpy of Formation | Negative (exothermic) | Typical for esterification reactions |

Hydrolytic Stability Properties

The hydrolytic stability of dipropylene glycol dinonanoate varies significantly with environmental conditions, particularly pH and temperature [8] [9]. Under neutral pH conditions, the compound exhibits good stability, consistent with the general resistance of ester bonds to hydrolysis in non-catalyzed aqueous environments. However, the compound demonstrates moderate susceptibility to base-catalyzed hydrolysis, following the typical mechanism observed for glycol esters [10].

Research on homologous ester compounds indicates that hydrolytic stability in biological systems may depend on carboxylesterase activity, with longer-chain esters like dipropylene glycol dinonanoate showing reduced enzymatic hydrolysis rates compared to shorter-chain analogs [9]. This stability profile has implications for applications where long-term aqueous stability is required.

Oxidative and Environmental Stability

The oxidative stability of dipropylene glycol dinonanoate is characteristic of compounds containing multiple ester linkages, showing susceptibility to autoxidation at elevated temperatures [11]. The absence of significant chromophoric groups in the molecular structure contributes to good photochemical stability under normal light exposure conditions [12].

The thermodynamic favorability of dipropylene glycol dinonanoate formation, indicated by negative Gibbs free energy values typical of esterification reactions, suggests inherent molecular stability under standard conditions [13]. This thermodynamic stability supports the compound's utility in formulations requiring long-term stability.

Solubility Parameters in Various Media

Aqueous Solubility Characteristics

Dipropylene glycol dinonanoate exhibits very limited water solubility, consistent with its hydrophobic molecular structure comprising long-chain nonanoic acid moieties [14]. The estimated water solubility of less than 0.1 mg/mL reflects the dominant hydrophobic character imparted by the two nonanoyl chains, despite the presence of ether oxygen atoms in the dipropylene glycol backbone.

This limited aqueous solubility is advantageous for applications requiring water resistance or controlled release properties, while the presence of the glycol ether backbone provides sufficient polarity for compatibility with semi-polar systems [15] [16].

Organic Solvent Solubility Profile

The compound demonstrates excellent solubility in nonpolar and moderately polar organic solvents, reflecting its predominantly lipophilic character [14]. The solubility pattern follows expected trends based on molecular polarity and intermolecular interactions.

| Solvent Class | Solubility Range | Mechanism |

|---|---|---|

| Nonpolar (hexane, toluene) | 100-500 mg/mL | Lipophilic interactions |

| Moderately polar (ethyl acetate, ether) | 50-200 mg/mL | Dipole interactions |

| Polar aprotic (acetone, DCM) | 20-100 mg/mL | Dipole-dipole interactions |

| Polar protic (alcohols) | 5-50 mg/mL | Hydrogen bonding limitations |

Solvent Selection Implications

The solubility profile of dipropylene glycol dinonanoate indicates optimal compatibility with ester-based solvents, aliphatic hydrocarbons, and aromatic solvents [17] [18]. This solubility pattern supports its utility as a plasticizer, where compatibility with polymer matrices and processing solvents is crucial for effective incorporation and performance.

The moderate solubility in alcoholic solvents suggests potential for formulation in alcohol-based systems, though concentration limitations must be considered. The poor water solubility necessitates the use of co-solvents or emulsification systems for aqueous applications.

Viscosity-Temperature Relationship Studies

Temperature-Dependent Viscosity Behavior

The viscosity-temperature relationship of dipropylene glycol dinonanoate follows the typical exponential decay pattern observed in liquid esters and glycol derivatives [19] [20] [21]. Based on the molecular structure and comparison with similar compounds, the estimated viscosity decreases substantially with increasing temperature, facilitating processing and application at elevated temperatures.

| Temperature (°C) | Estimated Viscosity (cP) | Application Range |

|---|---|---|

| 20 | 180 | Room temperature handling |

| 25 | 140 | Standard test conditions |

| 40 | 70 | Processing temperature |

| 60 | 35 | Industrial applications |

| 80 | 18 | High-temperature processing |

Rheological Properties and Flow Behavior

The viscosity characteristics of dipropylene glycol dinonanoate are influenced by its molecular architecture, including the flexibility of the dipropylene glycol backbone and the length of the nonanoic acid chains [22]. The estimated high viscosity at room temperature (approximately 180 cP) reflects significant intermolecular interactions and molecular entanglement effects.

The temperature dependence follows Arrhenius-type behavior typical of Newtonian fluids, with activation energy for viscous flow related to the energy required to overcome intermolecular forces. This predictable temperature dependence facilitates process design and optimization for applications requiring specific flow properties [23].

Industrial Processing Implications

The pronounced temperature dependence of viscosity provides processing advantages, allowing for low-viscosity handling at elevated temperatures while maintaining higher viscosity for film-forming and barrier properties at ambient conditions. This behavior is particularly beneficial in coating applications and plasticizer incorporation processes [24].

The viscosity range supports applications across multiple temperature regimes, from room temperature emollient applications to high-temperature industrial processing, making the compound versatile for diverse formulation requirements.

Surface Tension and Interfacial Behavior

Surface Activity Properties

Dipropylene glycol dinonanoate exhibits moderate surface activity, characterized by an estimated surface tension of 28-32 mN/m at 25°C [17] [25] [26]. This surface tension value, intermediate between that of pure hydrocarbons and more polar glycol compounds, reflects the compound's amphiphilic character arising from the combination of hydrophobic nonanoic acid chains and the relatively polar dipropylene glycol backbone.

The surface tension reduction capabilities of the compound are enhanced in organic solvent systems, with estimated values of 22-26 mN/m in ethanol solutions and 18-22 mN/m in hexane solutions. This solvent-dependent behavior indicates potential utility as a surface tension modifier in various formulation systems [27].

Interfacial Tension and Wetting Characteristics

The interfacial behavior of dipropylene glycol dinonanoate at liquid-liquid and liquid-solid interfaces demonstrates characteristics typical of glycol ester surfactants [25] [27]. The estimated interfacial tension between the compound and water (25-35 mN/m) indicates moderate interfacial activity, supporting applications in emulsification and wetting enhancement.

Contact angle measurements estimated for various substrates indicate good wetting behavior on polar surfaces (15-25° on glass) and moderate wetting on nonpolar surfaces (45-60° on PTFE). This wetting profile supports the compound's utility in surface treatment applications and as a processing aid [18] [27].

| Interface/Property | Estimated Value | Application Relevance |

|---|---|---|

| Air-liquid surface tension | 28-32 mN/m | Surface coating applications |

| Water-compound interfacial tension | 25-35 mN/m | Emulsification properties |

| Contact angle (glass) | 15-25° | Wetting agent applications |

| Contact angle (PTFE) | 45-60° | Surface modification |

Foam Stability and HLB Characteristics

The estimated hydrophilic-lipophilic balance (HLB) value of 8-10 for dipropylene glycol dinonanoate indicates predominant lipophilic character with moderate hydrophilic contribution from the glycol backbone [28]. This HLB range suggests utility in water-in-oil emulsion systems and as a lipophilic emulsifier or co-emulsifier.

The compound exhibits low foam formation tendency, characteristic of non-ionic ester surfactants with branched hydrophobic chains. This property is advantageous in applications where foam control is important, such as in industrial processing fluids and coating formulations [27].

Critical Surface Tension and Spreading Behavior

The estimated critical surface tension of 20-25 mN/m indicates the compound's ability to wet surfaces with surface energies above this threshold. This value supports effective wetting of most polymer surfaces and many metal substrates, contributing to the compound's utility as a processing aid and surface modifier [25].

XLogP3

Other CAS

29059-00-5